molecular formula C14H10N2 B3358227 6-Phenylphthalazine CAS No. 78032-09-4

6-Phenylphthalazine

Cat. No.: B3358227
CAS No.: 78032-09-4
M. Wt: 206.24 g/mol
InChI Key: ZALUFRZBYPBQKL-UHFFFAOYSA-N
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Description

6-Phenylphthalazine is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are bicyclic compounds consisting of a benzene ring fused with a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylphthalazine can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylphthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form phthalazine dicarboxylic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of phthalazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Phthalazine dicarboxylic acid.

    Reduction: Phthalazine derivatives with reduced functional groups.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

6-Phenylphthalazine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic and photophysical properties.

    Biology: The compound is investigated for its potential as an antimicrobial agent. Phthalazine derivatives have shown activity against various bacterial and fungal strains.

    Medicine: this compound derivatives are explored for their potential as anticancer agents. Some derivatives exhibit cytotoxic activity against cancer cell lines.

    Industry: The compound is used in the synthesis of dyes and pigments. Its derivatives are also employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 6-Phenylphthalazine and its derivatives varies depending on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, some phthalazine derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

    Phthalazine: The parent compound without the phenyl group.

    Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.

    Cinnoline: Another isomeric compound with a different arrangement of nitrogen atoms in the ring system.

    Quinazoline: A compound with a similar bicyclic structure but with nitrogen atoms in different positions.

Uniqueness of 6-Phenylphthalazine: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential for forming various derivatives with diverse biological and industrial applications.

Properties

IUPAC Name

6-phenylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-13-9-15-16-10-14(13)8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALUFRZBYPBQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CN=NC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506647
Record name 6-Phenylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78032-09-4
Record name 6-Phenylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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